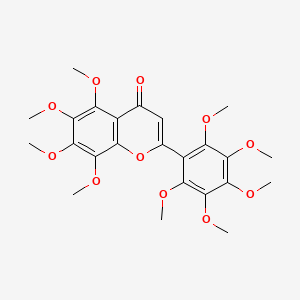
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Methoxylation: Introduction of methoxy groups (-OCH₃) to the aromatic rings.
Cyclization: Formation of the chromone core through cyclization reactions.
Purification: Use of chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled synthesis and reaction monitoring.
Continuous Flow Reactors: For efficient and scalable production.
Advanced Purification: Techniques like high-performance liquid chromatography (HPLC) for high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced chromone derivatives.
Substitution: Introduction of different functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation Products: Quinones, hydroxy derivatives.
Reduction Products: Dihydrochromones.
Substitution Products: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavones: Similar structure but with different substitution patterns.
Isoflavones: Differ in the position of the aromatic ring attachment.
Coumarins: Similar core structure but with different functional groups.
Uniqueness
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one is unique due to its extensive methoxylation, which imparts distinct chemical and biological properties compared to other chromones and related compounds.
Propriétés
Numéro CAS |
70460-32-1 |
|---|---|
Formule moléculaire |
C24H28O11 |
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
5,6,7,8-tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C24H28O11/c1-26-15-13-11(25)10-12(35-18(13)22(32-7)24(34-9)19(15)29-4)14-16(27-2)20(30-5)23(33-8)21(31-6)17(14)28-3/h10H,1-9H3 |
Clé InChI |
ZFGYUNMCDABKIT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1OC)OC)OC)OC)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



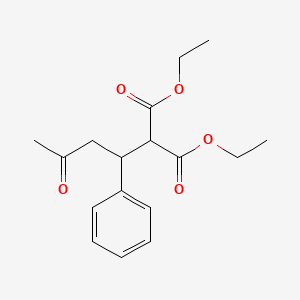
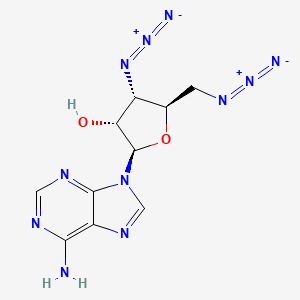
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
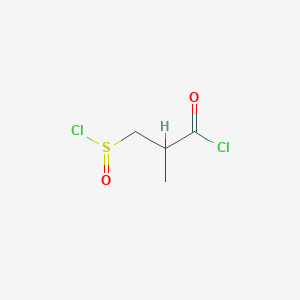
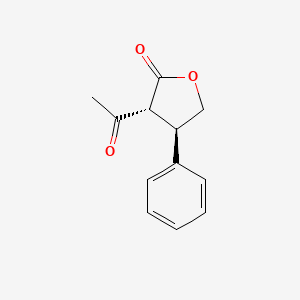
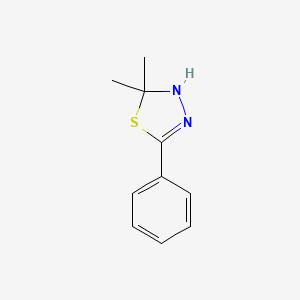
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
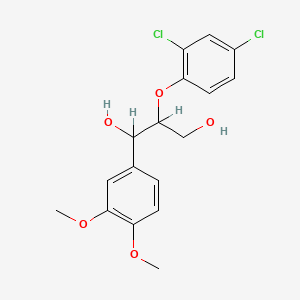
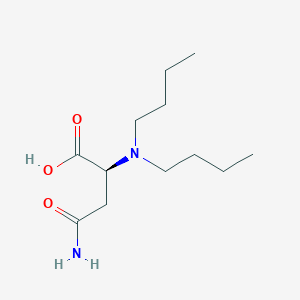


![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)

